Cas no 489-17-8 (4-fluoro-2-methylbenzene-1-sulfonamide)

4-Fluoro-2-methylbenzene-1-sulfonamide is a fluorinated aromatic sulfonamide compound characterized by its distinct structural features, including a fluorine substituent and a methyl group on the benzene ring. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its potential as a versatile intermediate. The presence of the sulfonamide moiety enhances its utility in the development of biologically active molecules, particularly in medicinal chemistry applications. Its well-defined chemical properties and stability under standard conditions make it suitable for further functionalization or incorporation into more complex molecular frameworks. The compound is typically handled under controlled conditions to ensure purity and consistency in research applications.
4-fluoro-2-methylbenzene-1-sulfonamide structure
489-17-8 structure
Product Name:4-fluoro-2-methylbenzene-1-sulfonamide
CAS No:489-17-8
MF:C7H8FNO2S
MW:189.207324028015
MDL:MFCD02709831
CID:330635
PubChem ID:24879627
Update Time:2025-06-08

4-fluoro-2-methylbenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonamide,4-fluoro-2-methyl-
    • 4-Fluoro-2-Methyl-Benzenesulfonamide
    • 4-Fluoro-2-methylbenzenesulfonamide
    • 4-FLUORO-2-METHYLBENZENESULPHONAMIDE
    • 4-Fluor-2-methylbenzolsulfonamid
    • 4-fluoro-2-methylbenzene-1-sulfonamide
    • 489-17-8
    • PS-8407
    • A827626
    • FT-0632210
    • SY131641
    • MFCD02709831
    • CS-0153181
    • F2158-2246
    • EN300-01207
    • SCHEMBL1727450
    • DTXSID30357559
    • 4-Hydroxy-thieno[2,3-b]pyridine-5-carboxylic acid
    • 4-Fluoro-2-methylbenzenesulfonamide, 97%
    • GS0913
    • Z56795180
    • J-515411
    • AKOS000115246
    • D94713
    • BBL104375
    • STL558633
    • DB-051590
    • MDL: MFCD02709831
    • Inchi: 1S/C7H8FNO2S/c1-5-4-6(8)2-3-7(5)12(9,10)11/h2-4H,1H3,(H2,9,10,11)
    • InChI Key: NNYVGGHJPLSSRQ-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1C)F)(N)(=O)=O

Computed Properties

  • Exact Mass: 189.02604
  • Monoisotopic Mass: 189.026
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 68.5A^2

Experimental Properties

  • Density: 1.362
  • Melting Point: 180-184 °C (lit.)
  • Boiling Point: 324°Cat760mmHg
  • Flash Point: 149.8°C
  • Refractive Index: 1.545
  • PSA: 60.16

4-fluoro-2-methylbenzene-1-sulfonamide Security Information

  • Hazard Statement: Irritant
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

4-fluoro-2-methylbenzene-1-sulfonamide Pricemore >>

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4-fluoro-2-methylbenzene-1-sulfonamide Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:489-17-8)4-fluoro-2-methylbenzene-1-sulfonamide
Order Number:A827626
Stock Status:in Stock
Quantity:25g/100g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:11
Price ($):320.0/904.0
Email:sales@amadischem.com
Recommended suppliers
Amadis Chemical Company Limited
(CAS:489-17-8)4-fluoro-2-methylbenzene-1-sulfonamide
A827626
Purity:99%/99%
Quantity:25g/100g
Price ($):320.0/904.0
Email